molecular formula C32H46N4O6S B8103566 (S,R,S)-AHPC-Me-C7 ester

(S,R,S)-AHPC-Me-C7 ester

Cat. No.: B8103566
M. Wt: 614.8 g/mol
InChI Key: GQGWVJVMHUOOQE-WEORHZHFSA-N
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Description

(S,R,S)-AHPC-Me-C7 ester is a chiral compound with significant applications in various fields of chemistry, biology, and medicine. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,R,S)-AHPC-Me-C7 ester typically involves the use of chiral catalysts or reagents to ensure the desired stereochemistry. One common method is the asymmetric condensation of prochiral sulfinates and alcohols using pentanidium as an organocatalyst . This method allows for the enantioselective formation of the ester with high enantioselectivity.

Industrial Production Methods

Industrial production of this compound often involves large-scale asymmetric synthesis techniques. These methods are optimized for high yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical and industrial applications.

Chemical Reactions Analysis

Types of Reactions

(S,R,S)-AHPC-Me-C7 ester undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(S,R,S)-AHPC-Me-C7 ester has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (S,R,S)-AHPC-Me-C7 ester involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to bind selectively to certain enzymes or receptors, modulating their activity. This selective binding is crucial for its biological effects and therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S,R,S)-AHPC-Me-C7 ester stands out due to its specific stereochemistry, which imparts unique reactivity and selectivity in chemical and biological systems. This makes it a valuable compound for various applications, particularly in the development of chiral drugs and catalysts.

Properties

IUPAC Name

ethyl 7-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-7-oxoheptanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H46N4O6S/c1-7-42-27(39)12-10-8-9-11-26(38)35-29(32(4,5)6)31(41)36-18-24(37)17-25(36)30(40)34-20(2)22-13-15-23(16-14-22)28-21(3)33-19-43-28/h13-16,19-20,24-25,29,37H,7-12,17-18H2,1-6H3,(H,34,40)(H,35,38)/t20-,24+,25-,29+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGWVJVMHUOOQE-WEORHZHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)NC(C(=O)N1CC(CC1C(=O)NC(C)C2=CC=C(C=C2)C3=C(N=CS3)C)O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CCCCCC(=O)N[C@H](C(=O)N1C[C@@H](C[C@H]1C(=O)N[C@@H](C)C2=CC=C(C=C2)C3=C(N=CS3)C)O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H46N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

614.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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